Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves multiple steps, typically starting with the preparation of the core pyrrolo(1,2-A)benzimidazole structureThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as benzyl bromide, dimethyl sulfate, and nitrobenzoyl chloride under controlled conditions . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group is known to participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
- Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
- Ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
Properties
CAS No. |
853318-97-5 |
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Molecular Formula |
C35H29N3O5 |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenylpyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C35H29N3O5/c1-4-43-35(40)31-30(25-14-9-6-10-15-25)32(33(39)26-16-11-17-27(20-26)38(41)42)37-29-19-23(3)22(2)18-28(29)36(34(31)37)21-24-12-7-5-8-13-24/h5-20H,4,21H2,1-3H3 |
InChI Key |
UCSFXIMBKBRSQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-])C=C(C(=C3)C)C)CC6=CC=CC=C6 |
Origin of Product |
United States |
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